Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate
CAS No.: 592471-09-5
Cat. No.: VC7096799
Molecular Formula: C17H15ClF3NO4S
Molecular Weight: 421.82
* For research use only. Not for human or veterinary use.
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate - 592471-09-5](/images/structure/VC7096799.png)
Specification
CAS No. | 592471-09-5 |
---|---|
Molecular Formula | C17H15ClF3NO4S |
Molecular Weight | 421.82 |
IUPAC Name | methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate |
Standard InChI | InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3 |
Standard InChI Key | DHEGWPQAHPFWCU-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s molecular formula is C₁₇H₁₅ClF₃NO₄S, reflecting the integration of chlorine, fluorine, and sulfur atoms into its architecture. Its IUPAC name, methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate, systematically describes the esterified glycine backbone linked to a sulfonamide group and a trifluoromethyl-substituted aromatic ring .
Structural Features
Key structural elements include:
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Trifluoromethyl group (-CF₃): Enhances metabolic stability and lipophilicity, common in agrochemicals and CNS drugs.
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Sulfonyl group (-SO₂): Contributes to hydrogen bonding and target affinity, often seen in enzyme inhibitors.
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Chlorine substituent: Increases electronegativity and steric bulk, influencing reactivity .
Property | Value |
---|---|
Molecular Weight | 421.8 g/mol |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F |
InChIKey | DHEGWPQAHPFWCU-UHFFFAOYSA-N |
PubChem CID | 1281123 |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Sulfonylation: Reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride forms the N-sulfonylaniline intermediate.
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Glycine Ester Conjugation: The intermediate undergoes alkylation with methyl bromoacetate to yield the final product .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the aromatic ring necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF).
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Purification: Silica gel chromatography is required due to byproducts from incomplete sulfonylation .
Physicochemical Properties
Solubility and Stability
While experimental solubility data are unavailable, analog compounds with trifluoromethyl and sulfonyl groups exhibit:
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Lipophilicity: LogP ≈ 3.5–4.2, favoring membrane permeability.
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Hydrolytic Stability: Resistance to esterase-mediated hydrolysis at physiological pH .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1350 cm⁻¹ (sulfonamide S=O), and 1150 cm⁻¹ (C-F).
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NMR: δ 2.4 ppm (singlet, tosyl methyl), δ 3.7 ppm (ester methoxy), and δ 7.2–7.8 ppm (aromatic protons) .
Comparative Analysis with Structural Analogs
Compound | CAS No. | Molecular Weight | Key Features |
---|---|---|---|
Target Compound | 592471-09-5 | 421.8 g/mol | Tosyl group, trifluoromethyl, chlorine |
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate | 333446-72-3 | 345.72 g/mol | Methylsulfonyl, lacks tosyl moiety |
The tosyl group in the target compound enhances steric bulk and π-π stacking potential compared to the methylsulfonyl analog, possibly improving target selectivity .
Research Gaps and Future Directions
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Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
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Crystallography: X-ray data would clarify conformational preferences and intermolecular interactions.
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Structure-Activity Relationships (SAR): Systematic modifications to the glycine ester or sulfonamide could optimize bioactivity .
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